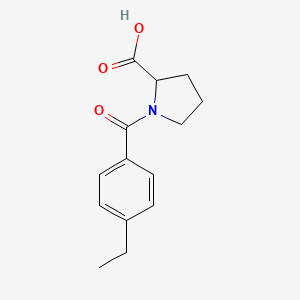
(3,4-difluorophenyl)(pyridin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1153288-02-8 . It has a molecular weight of 248.28 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H14F2N2/c1-2-18-14 (11-4-3-7-17-9-11)10-5-6-12 (15)13 (16)8-10/h3-9,14,18H,2H2,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 248.28 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Schiff Bases Formation : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, demonstrate potential as anticonvulsant agents. Compounds like N-(3,4,-dimethoxybenzylidene)(pyridin-3-yl)methanamine showed remarkable seizure protection in various models (Pandey & Srivastava, 2011).
Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) Complexes in Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties in red light and are used for cellular imaging. They show significant interaction with DNA and photocleavage in red light (Basu et al., 2014).
Enhanced Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines show enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, are efficient in inducing apoptosis via reactive oxygen species generation upon light exposure (Basu et al., 2015).
Ligand Design and Molecular Structures
Ligand Exchange and Spin State Equilibria : Fe(II) complexes based on ligands like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine exhibit ligand exchange and spin state equilibria in aqueous media. These complexes demonstrate reversible ligand dissociation and show an equilibrium between low- and high-spin states (Draksharapu et al., 2012).
Selective Ion Detection : Compounds formed by the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine effectively and selectively detect Hg and Ni ions, showcasing potential in ion detection mechanisms (Aggrwal et al., 2021).
Coordination Polymers and Molecular Boxes : Ligands such as (E)-N-(pyridin-2-ylmethylene)-1-(pyridin-3-yl)methanamine form various coordination polymers and molecular boxes when reacted with different metal salts. These structures have applications in the study of metal coordination geometries and intermolecular interactions (Tabatabaei et al., 2015).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : Palladium(II) and Platinum(II) complexes derived from Schiff base ligands like R-(pyridin-2-yl)methanamine show promising anticancer activity against various human cancerous cell lines. These complexes, such as those containing R-(E)-N-((1H-pyrrol-2-yl)methylene), demonstrate strong DNA-binding affinity and selective toxicity towards cancer cells (Mbugua et al., 2020).
Eigenschaften
IUPAC Name |
(3,4-difluorophenyl)-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-4-3-8(6-11(10)14)12(15)9-2-1-5-16-7-9/h1-7,12H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJVXCGZOSNFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]benzoic acid](/img/structure/B6142409.png)
![2-[4-(2,5-dimethylthiophen-3-yl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B6142415.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)
![4'-[(1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B6142432.png)




![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)
![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)



